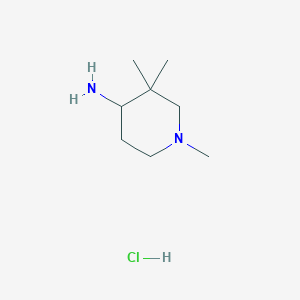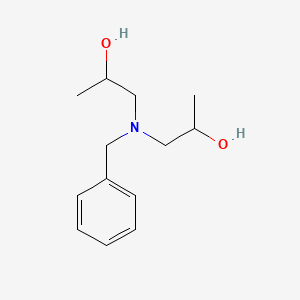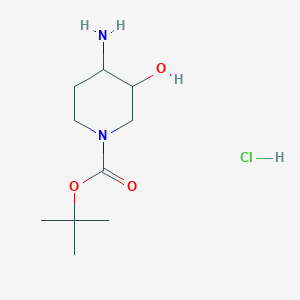![molecular formula C11H15FN4 B1654075 5-Fluor-2-[4-(Prop-2-en-1-yl)piperazin-1-yl]pyrimidin CAS No. 2097936-07-5](/img/structure/B1654075.png)
5-Fluor-2-[4-(Prop-2-en-1-yl)piperazin-1-yl]pyrimidin
Übersicht
Beschreibung
Pyrimidine, 5-fluoro-2-[4-(2-propen-1-yl)-1-piperazinyl]- is a heterocyclic compound that contains both fluorine and pyrimidine moieties
Wissenschaftliche Forschungsanwendungen
Pyrimidine, 5-fluoro-2-[4-(2-propen-1-yl)-1-piperazinyl]- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Materials Science: It may be used in the development of new materials with specific electronic or optical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 5-fluoro-2-[4-(2-propen-1-yl)-1-piperazinyl]- typically involves the reaction of 5-fluoropyrimidine with 4-(prop-2-en-1-yl)piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrimidine, 5-fluoro-2-[4-(2-propen-1-yl)-1-piperazinyl]- can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The piperazine ring can be oxidized or reduced depending on the reagents used.
Addition Reactions: The prop-2-en-1-yl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can modify the piperazine ring.
Wirkmechanismus
The mechanism of action of Pyrimidine, 5-fluoro-2-[4-(2-propen-1-yl)-1-piperazinyl]- involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity through hydrogen bonding or van der Waals interactions. The piperazine ring can interact with hydrophobic pockets in the target protein, while the prop-2-en-1-yl group can participate in additional interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Fluoro-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]pyrimidine
- 5-Fluoro-2-[4-(prop-2-en-1-yl)piperazin-1-yl]pyridine
- 5-Fluoro-2-[4-(prop-2-en-1-yl)piperazin-1-yl]benzene
Uniqueness
Pyrimidine, 5-fluoro-2-[4-(2-propen-1-yl)-1-piperazinyl]- is unique due to its specific combination of fluorine, piperazine, and pyrimidine moieties. This combination can result in unique chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
5-fluoro-2-(4-prop-2-enylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN4/c1-2-3-15-4-6-16(7-5-15)11-13-8-10(12)9-14-11/h2,8-9H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQITLWMRAPEEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)C2=NC=C(C=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701196835 | |
| Record name | Pyrimidine, 5-fluoro-2-[4-(2-propen-1-yl)-1-piperazinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701196835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2097936-07-5 | |
| Record name | Pyrimidine, 5-fluoro-2-[4-(2-propen-1-yl)-1-piperazinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2097936-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 5-fluoro-2-[4-(2-propen-1-yl)-1-piperazinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701196835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-(Piperidin-1-yl)-3-[2-(trifluoromethoxy)benzenesulfonamido]benzamide](/img/structure/B1654005.png)

![2-methyl-N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]-1H-pyrrole-3-carboxamide](/img/structure/B1654007.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-[1-(oxane-4-carbonyl)azetidin-3-yl]methanesulfonamide](/img/structure/B1654008.png)
![4-(Ethanesulfonyl)-1-[(6-methoxynaphthalen-2-yl)methyl]piperidine](/img/structure/B1654010.png)
![tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate hydrochloride](/img/structure/B1654011.png)

![tert-Butyl 7-methyl-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1654014.png)
